molecular formula C3H3Br2ClO B092009 2,3-Dibromopropionyl chloride CAS No. 18791-02-1

2,3-Dibromopropionyl chloride

Cat. No.: B092009
CAS No.: 18791-02-1
M. Wt: 250.31 g/mol
InChI Key: HWKWYDXHMQQDQJ-UHFFFAOYSA-N
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Scientific Research Applications

Organic Synthesis

DBPC serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, including acylation and substitution reactions.

  • Reactive Dyes : DBPC is crucial in the production of reactive dyes, which chemically bond to fibers, enhancing durability and wash fastness. This application is particularly relevant in textile manufacturing where color retention is essential .

Pharmaceutical Research

The compound is instrumental in synthesizing bioactive molecules with potential therapeutic applications.

  • Antiarrhythmic Agents : DBPC is used to synthesize a series of 2,3-diaminopropionanilides that exhibit promising antiarrhythmic properties. Some derivatives have shown higher potency than established drugs like lidocaine in preclinical models .

Biological Studies

DBPC plays a role in the synthesis of important biological compounds.

  • Enantiomers of Sugars : It is utilized in creating enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol, which are significant for studying carbohydrate metabolism and enzyme interactions .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic SynthesisDBPC used as an intermediate for reactive dyes.
Pharmaceutical Development Synthesized antiarrhythmic agents with improved efficacy.
Biological Research Enabled synthesis of sugar analogs for metabolic studies.

Synthetic Routes

The preparation of DBPC typically involves the following steps:

  • Bromination of Acrylic Acid : Acrylic acid is brominated to form dibromopropionic acid.
  • Chlorination : The dibromopropionic acid is then chlorinated using thionyl chloride to produce DBPC.
  • Purification : Volatile components are removed to achieve high purity levels (over 98%) in the final product .

Chemical Reactions Involving DBPC

DBPC participates in various chemical reactions:

  • Photodissociation : Under ultraviolet light at 248 nm, DBPC can undergo photodissociation to yield bromine molecules.
  • Substitution Reactions : The bromine atoms can be replaced by nucleophiles under suitable conditions, leading to diverse products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3-dibromopropionyl chloride involves its reactivity with nucleophiles, leading to substitution reactions. The compound’s molecular targets and pathways depend on the specific nucleophiles and conditions used in the reactions .

Biological Activity

2,3-Dibromopropionyl chloride (DBPC) is a chemical compound with the molecular formula C3_3H3_3Br2_2ClO, known for its significant role as an intermediate in the synthesis of reactive dyes and various pharmaceutical compounds. This article explores the biological activity of DBPC, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Weight : 250.31 g/mol
  • Appearance : Clear liquid, ranging from white to yellow-green
  • Boiling Point : 193 °C
  • Flash Point : 66 °C
  • Purity : Typically >98% .

DBPC exhibits biological activity primarily through its reactivity with nucleophiles due to the presence of the acyl chloride functional group. This property facilitates its role in various chemical reactions, particularly in the synthesis of biologically active molecules. The bromine atoms enhance its electrophilic character, making it a potent reagent in organic synthesis.

Biological Applications

  • Pharmaceutical Synthesis :
    • DBPC has been utilized in the synthesis of various pharmaceutical compounds, including 2,3-diaminopropionanilides and derivatives of dideoxy sugars. These compounds have potential therapeutic applications in treating metabolic disorders and as anti-cancer agents .
  • Reactive Dyes :
    • As an intermediate for reactive dyes, DBPC contributes to the development of colorants that bind chemically to fibers, enhancing durability and wash fastness. Its application in textile chemistry is significant due to its ability to form stable covalent bonds with cellulose and other substrates .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of DBPC in synthesizing a series of 2,3-diaminopropionanilides. The resulting compounds exhibited notable antibacterial activity against Gram-positive bacteria, indicating the potential for developing new antibiotics .

Case Study 2: Reactive Dye Development

Research focused on optimizing the use of DBPC in producing reactive dyes showed that varying reaction conditions could significantly influence yield and purity. The inclusion of iron salts during synthesis improved the efficiency and reduced by-products, leading to a more environmentally friendly process .

Toxicological Profile

Despite its utility, DBPC is classified as hazardous:

  • Harmful if swallowed .
  • Causes severe skin burns and eye damage .
  • Combustible liquid .
    These properties necessitate careful handling and adequate safety measures during laboratory and industrial applications .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Pharmaceutical SynthesisIntermediate for bioactive compounds
Reactive DyesKey component in dye synthesis
Antibacterial PropertiesExhibited by synthesized derivatives
Toxicological ConcernsHarmful effects on skin and eyes; requires safety measures

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dibromopropionyl chloride, and what reaction conditions are critical for achieving high purity?

Methodological Answer: this compound is typically synthesized via bromination of propionyl chloride derivatives. One validated method involves reacting 2,3-dibromopropionic acid with thionyl chloride (SOCl₂) under reflux conditions. Critical parameters include:

  • Temperature control : Maintaining 70–80°C to ensure complete conversion while avoiding decomposition.
  • Solvent choice : Anhydrous dichloromethane or chloroform to prevent hydrolysis.
  • Purification : Distillation under reduced pressure (e.g., 17 mmHg yields a boiling point of 55–57°C) .

Table 1: Comparative Synthesis Methods

ReactantsConditionsYieldPurificationReference
2,3-Dibromopropionic acidSOCl₂, reflux, 4 hrs85–90%Vacuum distillation
Propargyl bromide + Br₂Chloroform, 0°C, 48 hrs45%Recrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • Infrared (IR) Spectroscopy :
    • C=O stretch: 1700–1725 cm⁻¹ (ester/ketone) and 1675 cm⁻¹ (amide, if present) .
    • C-Br stretches: 550–650 cm⁻¹.
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 4.29–3.67 (m, CH₂), δ 4.92 (q, CH), δ 7.84 (t, aromatic protons in derivatives) .
    • ¹³C NMR : Peaks at ~170 ppm (C=O), 35–40 ppm (CH₂-Br) .

Table 2: Key Spectral Data

TechniqueKey PeaksInterpretationReference
IR1700–1725 cm⁻¹Ester/ketone C=O
¹H NMRδ 4.92 (q)Methine proton adjacent to Br

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep under inert gas (argon) at 2–8°C to prevent hydrolysis .
  • Handling : Use a fume hood, nitrile gloves, and eye protection. Avoid contact with water or alcohols, as rapid exothermic reactions may occur.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound be utilized as a crosslinking agent in the synthesis of nanohybrid materials, and what methodological advantages does it offer over other linkers?

Methodological Answer: this compound acts as a bifunctional linker in nanohybrid synthesis due to its reactive acyl chloride and bromide groups. For example:

  • Procedure : React with amine-functionalized nanoparticles (e.g., Mn₃O₄) in dry THF at 25°C for 6 hrs.
  • Advantages :
    • Dual reactivity enables covalent bonding to multiple substrates.
    • Higher stability compared to NHS/EDC linkers in aqueous media .

Q. What strategies can resolve contradictory spectral data observed in reaction products derived from this compound?

Methodological Answer: Contradictions in IR or NMR data (e.g., C=O peak shifts) may arise from:

  • Byproduct formation : Use column chromatography (silica gel, chloroform:methanol) to isolate pure products .
  • Solvent effects : Compare spectra in identical solvents (e.g., KBr pellets for IR).
  • Reaction monitoring : Employ in-situ FT-IR to track intermediate species .

Q. What experimental modifications are required when employing this compound in multi-step organic syntheses to minimize side reactions?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during acylation .
  • Low-Temperature Reactions : Conduct brominations at 0°C to suppress uncontrolled radical pathways .
  • Workup Optimization : Quench excess reagent with ice-cold ethanol to prevent polymerization .

Table 3: Multi-Step Synthesis Optimization

ChallengeSolutionReference
Hydrolysis sensitivityAnhydrous solvents, inert atmosphere
Competing brominationControlled stoichiometry (1:1 Br₂)

Properties

IUPAC Name

2,3-dibromopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKWYDXHMQQDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940266
Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-02-1
Record name 2,3-Dibromopropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionyl chloride, 2,3-dibromo-
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Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromopropionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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